VHL ligand 7 -

VHL ligand 7

Catalog Number: EVT-10946162
CAS Number:
Molecular Formula: C27H34N4O5S
Molecular Weight: 526.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

VHL ligand 7 was developed through structure-guided design and optimization based on previous ligands that exhibited nanomolar binding affinities to the von Hippel-Lindau protein. It belongs to a class of compounds known as VHL-recruiting ligands, which are characterized by their ability to bind to the VHL protein and facilitate the ubiquitination and subsequent degradation of target proteins, particularly those involved in cancer progression and other diseases .

Synthesis Analysis

Methods and Technical Details

The synthesis of VHL ligand 7 involves several key steps, primarily focused on optimizing the binding affinity to the VHL protein. The synthetic route includes:

  1. Starting Materials: The synthesis begins with commercially available amino acids and other organic reagents.
  2. Coupling Reactions: A notable step includes the coupling of L-tert-leucine to the core structure of the ligand, followed by N-terminal acetylation. This step enhances the ligand's binding properties by improving its steric and electronic characteristics .
  3. Purification: The final product is purified using techniques such as flash column chromatography and preparative liquid chromatography-mass spectrometry to ensure high purity (>95%) before biological evaluation .
Molecular Structure Analysis

Structure and Data

VHL ligand 7 has a complex molecular structure characterized by multiple functional groups that enhance its binding affinity to the VHL protein. The key features include:

  • Core Structure: The ligand contains a pyrrolidine ring, which is essential for its interaction with the VHL protein.
  • Functional Groups: An acetamido group is present, contributing to hydrogen bonding interactions with the protein, while a tert-butyl group increases lipophilicity, aiding in membrane permeability .

The crystal structure analysis reveals that VHL ligand 7 binds effectively within the pocket of the VHL protein, mimicking interactions observed with natural substrates like HIF-1α .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing VHL ligand 7 include:

  1. Amidation Reactions: These are critical for forming the amide bonds that connect various components of the ligand.
  2. Deprotection Steps: During synthesis, protecting groups are often used to prevent unwanted reactions; these must be carefully removed at specific stages to reveal reactive sites for further functionalization .
  3. Coupling Reactions: Utilizing reagents such as N-hydroxysuccinimide or carbodiimides facilitates efficient coupling of amino acids to form peptide-like structures that are integral to ligand functionality .
Mechanism of Action

Process and Data

VHL ligand 7 operates by binding to the von Hippel-Lindau protein, which subsequently recruits target proteins for ubiquitination. The mechanism involves:

  1. Binding Affinity: The high affinity (Kd = 185 nM) allows effective competition with natural substrates for binding sites on VHL .
  2. Ubiquitination: Once bound, VHL ligand 7 facilitates the transfer of ubiquitin moieties onto target proteins, marking them for degradation by the proteasome.
  3. Biological Outcomes: This process can lead to decreased levels of oncogenic proteins in cancer cells, thus providing a therapeutic benefit .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

VHL ligand 7 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide and has moderate solubility in water due to its polar functional groups.
  • Stability: The compound remains stable under physiological conditions but may degrade under extreme pH or temperature conditions .
Applications

Scientific Uses

VHL ligand 7 has significant applications in scientific research and therapeutic development:

  • Targeted Protein Degradation: It is primarily used in developing targeted protein degraders known as PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade specific proteins involved in various diseases, including cancer.
  • Cancer Research: By facilitating the degradation of hypoxia-inducible factors (HIFs), it plays a role in studying tumor biology and developing new cancer therapies .
  • Drug Discovery: Its design principles serve as a template for synthesizing novel ligands aimed at other E3 ubiquitin ligases, expanding its utility beyond just VHL-related pathways .
Introduction to VHL Ligand 7 in Targeted Protein Degradation

Role of E3 Ubiquitin Ligases in Ubiquitin-Proteasome System

The ubiquitin-proteasome system represents the primary pathway for controlled intracellular protein degradation in eukaryotic cells. Within this system, E3 ubiquitin ligases serve as the central specificity determinants, responsible for recognizing substrate proteins and facilitating their ubiquitination. These enzymes operate within a cascade mechanism: ubiquitin is activated by E1 activating enzymes, transferred to E2 conjugating enzymes, and finally delivered to substrates via E3 ligases, which catalyze the formation of polyubiquitin chains. Polyubiquitinated substrates are subsequently recognized and degraded by the 26S proteasome. The human genome encodes over 600 E3 ubiquitin ligases, yet only a handful have been successfully leveraged for therapeutic targeting due to historical challenges in identifying druggable binding sites within these proteins [1] [9].

Emergence of Proteolysis Targeting Chimeras as a Novel Therapeutic Modality

Proteolysis targeting chimeras represent a revolutionary approach in pharmacological intervention that transcends traditional occupancy-based inhibition. These heterobifunctional molecules consist of three key elements: (1) a ligand that binds a target protein of interest; (2) a ligand that recruits an E3 ubiquitin ligase; and (3) a chemical linker connecting these two moieties. By simultaneously engaging both the target protein and an E3 ligase, proteolysis targeting chimeras induce the formation of a ternary complex that facilitates the transfer of ubiquitin to the target protein, marking it for proteasomal destruction. This event-driven mechanism offers several advantages over conventional inhibitors, including the ability to target proteins lacking enzymatic activity (e.g., scaffolding proteins, transcription factors), achieve substoichiometric degradation, and potentially overcome drug resistance mechanisms. The catalytic nature of proteolysis targeting chimeras enables sustained target suppression beyond the pharmacokinetic presence of the molecule itself [3] [5] [6].

Historical Development of von Hippel-Lindau Ligands in Proteolysis Targeting Chimeras Design

The von Hippel-Lindau tumor suppressor protein functions as the substrate recognition subunit within the Cullin2-RING E3 ligase complex, primarily known for targeting hypoxia-inducible factor 1α for oxygen-dependent degradation. Early efforts to develop von Hippel-Lindau ligands stemmed from structural insights into its interaction with hypoxia-inducible factor 1α. The cocrystal structure of the von Hippel-Lindau-Elongin B-Elongin C complex bound to a hydroxyproline-containing hypoxia-inducible factor 1α peptide (residues 556-574) revealed critical binding interactions, particularly around the hydroxyproline residue that inserts into a deep pocket within von Hippel-Lindau's β-domain [9].

Table 1: Evolution of von Hippel-Lindau Ligand Development

GenerationRepresentative CompoundsDesign BasisKey Advancements
Peptidic ligandsHypoxia-inducible factor 1α-derived peptidesNative substrate mimicryProof-of-concept for von Hippel-Lindau binding
First-generation small moleculesCompound 7, VH032Structure-based optimization of hydroxyproline fragmentsImproved binding affinity and drug-like properties
Optimized ligandsVH101, VH298Introduction of hydrophobic substituents and rigidificationNanomolar binding affinity; cell permeability
PROTAC-optimizedVHL ligand 7 (7-hydroxycoumarin derivatives)Fragment-based screening and structural characterizationNovel binding mode; alternative binding site on Elongin C

The journey toward drug-like von Hippel-Lindau ligands began with peptidomimetic approaches that retained the critical hydroxyproline residue but improved metabolic stability. This culminated in the first small-molecule von Hippel-Lindau inhibitors reported in 2012, featuring optimized hydroxyproline analogs with hydrophobic substituents that enhanced von Hippel-Lindau binding affinity. These pioneering compounds (e.g., VH032, VH101) achieved nanomolar binding affinities and served as the foundational E3 ligase-recruiting elements in early proteolysis targeting chimeras, enabling the degradation of diverse targets including nuclear receptors and kinases. Subsequent optimization focused on improving physicochemical properties, binding kinetics, and selectivity profiles to enhance proteolysis targeting chimeras efficiency [3] [8] [9].

Significance of von Hippel-Lindau Ligand 7 in Expanding Chemical Space for Degraders

von Hippel-Lindau Ligand 7 represents a structurally distinct class of von Hippel-Lindau complex binders based on the 7-hydroxycoumarin (7HC) scaffold. Its discovery emerged unexpectedly from fragment screening campaigns against the von Hippel-Lindau-Elongin B-Elongin C complex using a 1,500-compound library. Unlike traditional von Hippel-Lindau ligands that target the hypoxia-inducible factor 1α binding pocket in the β-domain, crystallographic studies revealed that 7-hydroxycoumarin derivatives bind exclusively to Elongin C at an interface that partially overlaps with the Cullin2 recruitment site. This novel binding mode was confirmed through multiple co-crystal structures (PDB: 8ZVJ, 8ZV8) resolved at 2.60-3.00 Å resolution, showing conserved hydrophobic interactions between the benzopyran core of 7-hydroxycoumarin derivatives and residues including Glutamate 64, Isoleucine 65, Glutamate 102, and Methionine 105 of Elongin C [2].

Table 2: Characterization of von Hippel-Lindau Ligand 7 Binding Interactions

CharacteristicTraditional von Hippel-Lindau Ligandsvon Hippel-Lindau Ligand 7 (7HC derivatives)
Target proteinvon Hippel-Lindau β-domainElongin C
Binding siteHypoxia-inducible factor 1α pocketCullin2 interface region
Key interactionsHydrogen bonding with Tyrosine 98, Histidine 115; hydrophobic packingHydrophobic interactions with Glutamate 64, Isoleucine 65, Methionine 105
Affinity rangenM-µMµM (fragment-level)
Effect on complex assemblyBlocks substrate recruitmentPotentially modulates Cullin2-Von Hippel-Lindau-Elongin B-Elongin C assembly
Chemical scaffoldHydroxyproline derivatives7-hydroxycoumarin derivatives

The significance of von Hippel-Lindau Ligand 7 lies in its expansion of the chemical toolbox for targeted protein degradation beyond traditional substrate-competitive ligands. By binding to Elongin C rather than von Hippel-Lindau itself, these compounds validate a previously underexplored surface on the von Hippel-Lindau-Elongin B-Elongin C complex as druggable. Although initial 7-hydroxycoumarin derivatives exhibit relatively modest binding affinities (micromolar range), they provide valuable starting points for medicinal chemistry optimization toward higher-affinity Elongin C binders. More importantly, their distinct binding location offers potential advantages: (1) the possibility to modulate Cullin2 recruitment and thus regulate von Hippel-Lindau E3 ligase activity; (2) reduced interference with endogenous substrate binding; and (3) orthogonal binding to existing von Hippel-Lindau ligands, enabling potential multi-targeting strategies. These properties make von Hippel-Lindau Ligand 7 a promising foundational chemical scaffold for developing novel proteolysis targeting chimeras and probes to investigate the biology of Cullin-RING ligase complex assembly [2].

Figure 1: Structural Basis of von Hippel-Lindau Ligand 7 Binding(Conceptual representation based on crystallographic data)

[ELONGIN C Protein]  Binding Pocket:  - ILE65: Hydrophobic interaction  - GLU64: Hydrophobic/Aliphatic interaction  - MET105: Central hydrophobic contact  - PHE109: Edge interaction  [7-Hydroxycoumarin Core]  Benzopyran ring system positioned by hydrophobic contacts  Hydroxy group potential H-bond donor  

The unexpected discovery of von Hippel-Lindau Ligand 7 exemplifies how fragment-based screening approaches can reveal novel ligandable sites on well-studied protein complexes. This expansion of chemical space for von Hippel-Lindau-Elongin B-Elongin C binders enhances opportunities for developing next-generation degraders with differentiated mechanisms, potentially overcoming limitations associated with substrate-competitive von Hippel-Lindau ligands. Future optimization of 7-hydroxycoumarin derivatives may yield chemical probes to investigate the functional consequences of modulating Cullin2-Von Hippel-Lindau-Elongin B-Elongin C complex formation, in addition to their application as E3 ligase-recruiting elements in proteolysis targeting chimeras [2] [10].

Properties

Product Name

VHL ligand 7

IUPAC Name

1-[3,3-dimethyl-2-[(2-prop-2-ynoxyacetyl)amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C27H34N4O5S

Molecular Weight

526.6 g/mol

InChI

InChI=1S/C27H34N4O5S/c1-6-11-36-15-22(33)30-24(27(3,4)5)26(35)31-14-20(32)12-21(31)25(34)28-13-18-7-9-19(10-8-18)23-17(2)29-16-37-23/h1,7-10,16,20-21,24,32H,11-15H2,2-5H3,(H,28,34)(H,30,33)

InChI Key

UGJHKPQUMUDIQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCC#C)O

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